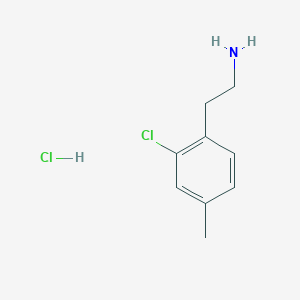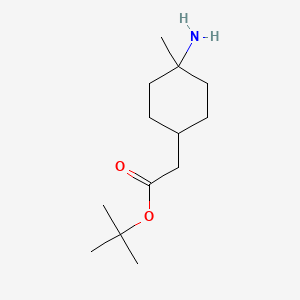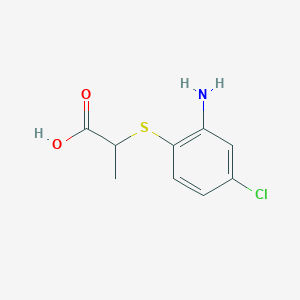
2-((2-Amino-4-chlorophenyl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2-amino-4-chlorobenzenethiol with a suitable propanoic acid derivative. One common method involves the use of 2-amino-4-chlorobenzenethiol and 2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: The compound is being investigated for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with enhanced properties, such as improved thermal stability and conductivity
Mécanisme D'action
The mechanism of action of 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell signaling pathways, leading to the inhibition of their activity.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-amino-4-bromophenyl)sulfanyl]propanoic acid
- 2-[(2-amino-4-fluorophenyl)sulfanyl]propanoic acid
- 2-[(2-amino-4-methylphenyl)sulfanyl]propanoic acid
Uniqueness
2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid is unique due to the presence of the chloro group, which can enhance its biological activity and chemical reactivity compared to other similar compounds. The chloro group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .
Propriétés
Formule moléculaire |
C9H10ClNO2S |
|---|---|
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
2-(2-amino-4-chlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3,(H,12,13) |
Clé InChI |
AOXCKFLQDUSNCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SC1=C(C=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


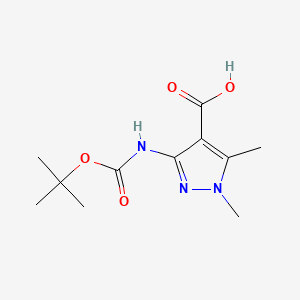
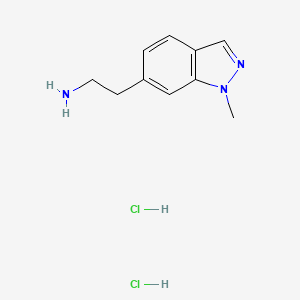
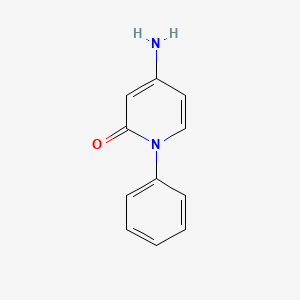
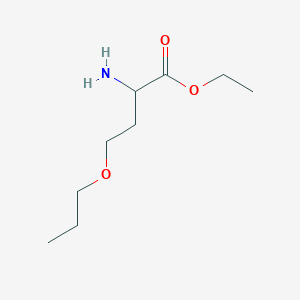
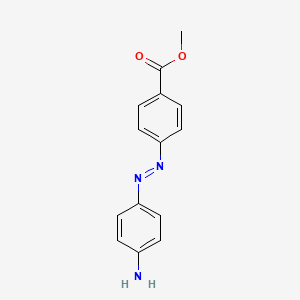
![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)

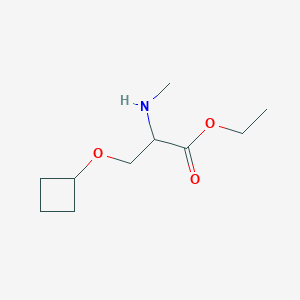
![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
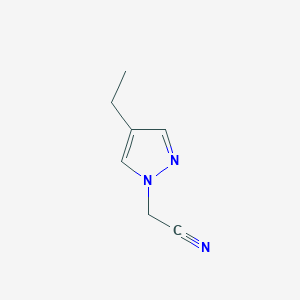
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
